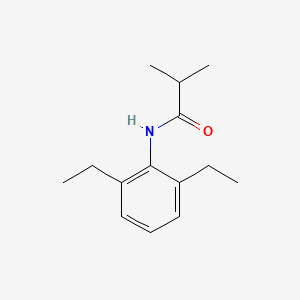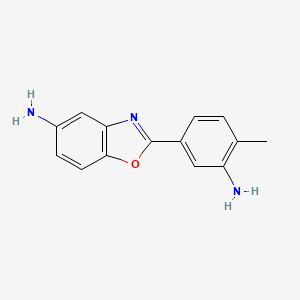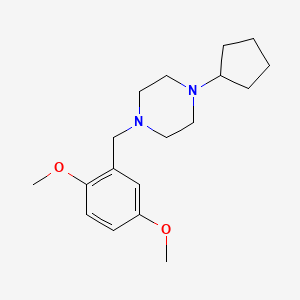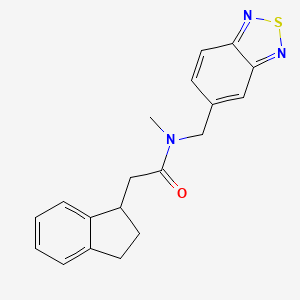![molecular formula C13H12N2O3 B5634761 N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
N-[4-(acetylamino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(acetylamino)phenyl]-2-furamide derivatives involves various chemical strategies, including microwave-assisted synthesis, which offers a facile approach to obtaining these compounds. For instance, microwave-promoted condensation has been employed to synthesize derivatives characterized by IR and NMR, indicating the versatility and efficiency of these methods in producing complex furamide compounds (Ghazzali et al., 2012).
Molecular Structure Analysis
Structural elucidation of these compounds is often achieved through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The molecular structures of certain derivatives have been verified by X-ray single-crystal diffraction, demonstrating the importance of structural analysis in understanding the chemical behavior and potential applications of these compounds (Ghazzali et al., 2012).
Chemical Reactions and Properties
This compound derivatives exhibit a range of chemical reactions, including interactions with histone deacetylase (HDAC) inhibitors, highlighting their potential in therapeutic applications. Such interactions are critical for understanding the compound's mode of action and for designing derivatives with optimized pharmacological profiles (Zhou et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-acetamidophenyl)furan-2-carboxamide, also known as Maybridge3_002769 or N-[4-(acetylamino)phenyl]-2-furamide, is a furan derivative . Furan derivatives have been recognized for their wide range of biological and pharmacological properties . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives are known for their wide range of therapeutic advantages .
Biochemical Analysis
Biochemical Properties
N-(4-acetamidophenyl)furan-2-carboxamide has been identified as a novel orally available diuretic that targets urea transporters . It interacts with urea transporters (UTs), specifically UT-B and UT-A1 . The compound shows a stronger inhibitory effect on UT-B and a much higher inhibition rate on UT-A1 compared to other compounds .
Cellular Effects
The cellular effects of N-(4-acetamidophenyl)furan-2-carboxamide are primarily related to its role as a diuretic. It influences cell function by interacting with UTs, leading to urea-selective urinary concentrating defects with relative salt sparing .
Molecular Mechanism
The molecular mechanism of N-(4-acetamidophenyl)furan-2-carboxamide involves its interaction with UTs. By inhibiting UTs, it disrupts the normal function of these transporters, leading to changes in urea concentration and salt balance within the cells .
Temporal Effects in Laboratory Settings
It has been observed that the compound has improved metabolic stability both in vitro and in vivo compared to other compounds .
Dosage Effects in Animal Models
In animal models, N-(4-acetamidophenyl)furan-2-carboxamide has shown significant enhancement of diuretic activities. The bioavailability of the compound was found to be 15.18%, which was three times higher than that of other compounds, thereby resulting in significant enhancement of the diuretic activities in rats and mice .
Metabolic Pathways
It is known that the compound interacts with UTs, which play a crucial role in the urea cycle .
Transport and Distribution
The transport and distribution of N-(4-acetamidophenyl)furan-2-carboxamide within cells and tissues are largely determined by its interactions with UTs .
Subcellular Localization
Given its interactions with UTs, it is likely that the compound is localized in areas where these transporters are present .
properties
IUPAC Name |
N-(4-acetamidophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9(16)14-10-4-6-11(7-5-10)15-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZVZDSHBIUMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5634679.png)

![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)

acetic acid](/img/structure/B5634708.png)
![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)

![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)
![8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5634720.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)


![4-{[3-chloro-4-(4-methylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5634774.png)